molecular formula C21H16Cl2N2O2 B12009016 4-Chloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide CAS No. 393858-80-5

4-Chloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B12009016
CAS No.: 393858-80-5
M. Wt: 399.3 g/mol
InChI Key: CACOHRWDUHAAGU-ZMOGYAJESA-N
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Description

4-Chloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is a Schiff base derivative synthesized via the condensation of 4-chlorobenzohydrazide with 4-((4-chlorobenzyl)oxy)benzaldehyde. The compound features a hydrazone backbone (N–N=C–) and two aromatic rings substituted with chloro and benzyloxy groups, which confer unique electronic and steric properties. Its crystal structure reveals a planar conformation stabilized by intramolecular hydrogen bonding (N–H···O and O–H···N interactions) . The molecule’s E-configuration about the C=N bond is critical for its biological and coordination chemistry applications, particularly in forming organometallic complexes with tin and other metals .

Properties

CAS No.

393858-80-5

Molecular Formula

C21H16Cl2N2O2

Molecular Weight

399.3 g/mol

IUPAC Name

4-chloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16Cl2N2O2/c22-18-7-1-16(2-8-18)14-27-20-11-3-15(4-12-20)13-24-25-21(26)17-5-9-19(23)10-6-17/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

CACOHRWDUHAAGU-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. It remains primarily of interest to early discovery researchers.

Chemical Reactions Analysis

Reactivity: 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide may undergo various chemical reactions, including:

    Oxidation: Potential oxidation reactions at specific functional groups.

    Reduction: Reduction of certain functional groups.

    Substitution: Substitution reactions involving the chlorobenzyl and benzylidene moieties.

Common Reagents and Conditions: The choice of reagents and conditions depends on the specific reaction. Researchers would tailor these based on the desired transformation.

Major Products: The major products formed during reactions with this compound would vary based on the reaction type. Detailed experimental data would be necessary to identify specific products.

Scientific Research Applications

Researchers explore the applications of 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide in various fields:

    Chemistry: As a building block for designing novel compounds.

    Biology: Investigating its interactions with biological targets.

    Medicine: Exploring potential therapeutic effects.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) enhance stability and influence coordination behavior with metals, as seen in organotin complexes .
  • Electron-donating groups (e.g., OCH₃, NH₂) increase solubility and alter spectral properties. For example, the methoxy derivative shows distinct ¹H-NMR signals at δ 3.84 ppm for OCH₃.
  • Hydroxyl substituents promote intermolecular hydrogen bonding, affecting crystallinity and melting points. The 2-hydroxy analogue exhibits a mono-hydrated crystal structure due to H₂O inclusion.

Physical and Spectral Properties

Property Target Compound 4-Chloro-N'-(4-methoxybenzylidene) 4-Chloro-N'-(2-hydroxybenzylidene)
Melting Point Not reported 198°C 245–247°C (decomposes)
¹H-NMR (δ, ppm) - 8.37 (N=CH), 3.84 (OCH₃) 11.90 (NH), 8.45 (N=CH)
Crystal System Monoclinic Not reported Monoclinic, P2₁/c
Biological Activity Anticancer potential Not tested Antimicrobial (S. aureus, E. coli)

Insights :

  • The methoxy derivative has a lower melting point (198°C) compared to hydroxyl-substituted analogues, likely due to reduced H-bonding.
  • Antimicrobial activity is pronounced in compounds with chloro and hydroxyl groups, as seen in , where MIC values against S. aureus and E. coli were <50 µg/mL.

Theoretical and Computational Studies

  • HOMO-LUMO Gaps: The 4-(dimethylamino)benzylidene derivative has a lower energy gap (ΔE = 3.2 eV) than the target compound, suggesting higher reactivity and better charge-transfer properties.

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